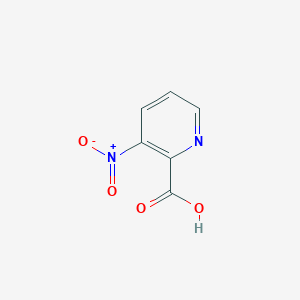![molecular formula C8H7NOS B1319130 2-Méthylbenzo[d]thiazol-4-ol CAS No. 94977-59-0](/img/structure/B1319130.png)
2-Méthylbenzo[d]thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are further treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
The compound has been evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated significant inhibition of COX-1 and COX-2 enzymes .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Activité anticonvulsivante
Les dérivés du thiazole ont été étudiés pour leurs effets anticonvulsivants potentiels. Par exemple, certains composés ont montré des effets anticonvulsivants significatifs dans des modèles animaux, ce qui suggère que le « 2-Méthylbenzo[d]thiazol-4-ol » pourrait être exploré pour des applications similaires dans le développement de nouveaux médicaments antiépileptiques .
Activité inhibitrice dans les réactions chimiques
Certains composés thiazoliques ont été étudiés pour leur activité inhibitrice dans les réactions chimiques, ce qui pourrait indiquer que le « this compound » pourrait servir d'inhibiteur dans divers processus chimiques ou de catalyseur en chimie synthétique .
Activités biologiques
Les thiazoles sont connus pour posséder diverses activités biologiques. Ils ont été synthétisés et évalués pour leurs effets biologiques variés, notamment la neurotoxicité et les activités anticonvulsivantes, ce qui suggère que le « this compound » pourrait également être étudié pour sa gamme d'applications biologiques .
Synthèse et évaluation biologique
La synthèse de dérivés du thiazole et leur évaluation biologique subséquente constituent un domaine de recherche important. Ces composés sont souvent synthétisés et testés pour divers effets biologiques, ce qui indique que le « this compound » pourrait faire partie d'études axées sur la synthèse de nouvelles molécules ayant des avantages thérapeutiques potentiels .
Propriétés anti-inflammatoires et analgésiques
Les dérivés du thiazole ont été conçus et synthétisés dans le but d'analyser leurs propriétés anti-inflammatoires et analgésiques. Cela suggère que le « this compound » pourrait être étudié pour son utilisation potentielle dans le traitement de l'inflammation et de la douleur .
Mécanisme D'action
Target of Action
2-Methylbenzo[d]thiazol-4-ol, like other thiazole derivatives, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The primary targets of these compounds can vary depending on the specific derivative and its functional groups.
Mode of Action
Thiazole-quinolinium derivatives, which are structurally similar, have been found to inhibit bacterial cell division by stimulating ftsz polymerization . This disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .
Biochemical Pathways
For instance, some thiazole derivatives have been found to affect the malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) pathways in brain homogenate .
Pharmacokinetics
Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole-quinolinium derivatives have been found to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells .
Action Environment
The solubility properties of thiazoles suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents .
Analyse Biochimique
Biochemical Properties
2-Methylbenzo[d]thiazol-4-ol plays a crucial role in biochemical reactions, primarily as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO enzymes by 2-Methylbenzo[d]thiazol-4-ol leads to increased levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and Parkinson’s disease . The compound interacts with both MAO-A and MAO-B isoforms, exhibiting potent and selective inhibition with IC50 values less than 0.017 µM .
Cellular Effects
2-Methylbenzo[d]thiazol-4-ol has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of neurotransmitters, which in turn can impact gene expression and cellular metabolism. The compound’s ability to inhibit MAO enzymes results in reduced oxidative stress and protection against neuronal cell death, making it a potential candidate for neuroprotective therapies . Additionally, 2-Methylbenzo[d]thiazol-4-ol has demonstrated anti-inflammatory and antioxidant properties, further contributing to its beneficial effects on cellular function .
Molecular Mechanism
The molecular mechanism of 2-Methylbenzo[d]thiazol-4-ol involves its binding to the active site of MAO enzymes, thereby inhibiting their activity. This binding prevents the oxidative deamination of neurotransmitters, leading to increased levels of these molecules in the brain . The compound’s structure allows it to interact with key amino acid residues in the enzyme’s active site, resulting in potent inhibition. Additionally, 2-Methylbenzo[d]thiazol-4-ol may influence gene expression by modulating signaling pathways that are regulated by neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylbenzo[d]thiazol-4-ol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-Methylbenzo[d]thiazol-4-ol maintains its inhibitory effects on MAO enzymes, providing sustained neuroprotective benefits .
Dosage Effects in Animal Models
The effects of 2-Methylbenzo[d]thiazol-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and antidepressant effects by increasing neurotransmitter levels . At higher doses, there may be potential toxic or adverse effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2-Methylbenzo[d]thiazol-4-ol is involved in metabolic pathways that include its interaction with MAO enzymes. The compound’s inhibition of these enzymes affects the metabolic flux of neurotransmitters, leading to altered levels of metabolites such as hydrogen peroxide, ammonia, and aldehydes . These changes in metabolite levels can have downstream effects on cellular function and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Methylbenzo[d]thiazol-4-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the brain, where it can exert its therapeutic effects . The distribution of 2-Methylbenzo[d]thiazol-4-ol is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 2-Methylbenzo[d]thiazol-4-ol is primarily within the mitochondria, where MAO enzymes are located . The compound’s ability to target mitochondria is crucial for its inhibitory effects on MAO enzymes and its neuroprotective properties. Additionally, post-translational modifications and targeting signals may play a role in directing 2-Methylbenzo[d]thiazol-4-ol to specific cellular compartments .
Propriétés
IUPAC Name |
2-methyl-1,3-benzothiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGTNGBEAOSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596693 |
Source


|
| Record name | 2-Methyl-1,3-benzothiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94977-59-0 |
Source


|
| Record name | 2-Methyl-1,3-benzothiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)
![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)





